Thiocarbarsone

Description

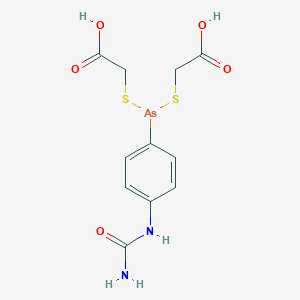

Structure

2D Structure

Properties

CAS No. |

120-02-5 |

|---|---|

Molecular Formula |

C11H13AsN2O5S2 |

Molecular Weight |

392.3 g/mol |

IUPAC Name |

2-[[4-(carbamoylamino)phenyl]-(carboxymethylsulfanyl)arsanyl]sulfanylacetic acid |

InChI |

InChI=1S/C11H13AsN2O5S2/c13-11(19)14-8-3-1-7(2-4-8)12(20-5-9(15)16)21-6-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18)(H3,13,14,19) |

InChI Key |

VULRLPILKVVAQO-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NC(=O)N)[As](SCC(=O)O)SCC(=O)O |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)N)[As](SCC(=O)O)SCC(=O)O |

Other CAS No. |

120-02-5 |

Origin of Product |

United States |

Rigorous Structural Characterization of Thiocarbarsone and Its Analogs

Spectroscopic Techniques for Molecular Architecture Elucidation

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone of chemical analysis. Various spectroscopic methods are employed to probe different aspects of a molecule's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule in solution. thermofisher.com It operates on the principle that atomic nuclei with a non-zero magnetic spin, such as ¹H and ¹³C, will align in an applied magnetic field and absorb electromagnetic radiation at specific frequencies. thermofisher.com Key parameters in an NMR spectrum—chemical shift (δ), peak integration, and signal multiplicity (splitting)—provide detailed information about the chemical environment, the number of protons, and the neighboring non-equivalent protons, respectively. acdlabs.com

Analysis of Thiacetarsamide sodium, an organoarsenic analog, provides insight into the expected NMR signals for compounds containing an arsonophenyl moiety. The ¹H NMR spectrum reveals aromatic protons as a singlet, while the methylene (B1212753) protons adjacent to the sulfur atoms appear as doublets. In ¹³C NMR, distinct signals for carbonyl, aromatic, and methylene carbons are observed.

Table 1: Key NMR Assignments for Thiacetarsamide sodium in D₂O

| Nucleus | Signal (ppm) | Assignment | Multiplicity | Source |

|---|---|---|---|---|

| ¹H | 7.65 | C₆H₄ aromatic protons | Singlet | |

| ¹H | 3.42 | –S–CH₂–COO⁻ | Doublet | |

| ¹³C | 172.1 | COO⁻ (Carboxylate) | Singlet | |

| ¹³C | 167.8 | CONH₂ (Carbamoyl) | Singlet | |

| ¹³C | 128.5–134.2 | C₆H₄ (Aromatic) | - | |

| ¹³C | 38.4 | –S–CH₂–COO⁻ | - |

For the carboxymethyl groups (–CH₂–COOH) in Thiocarbarsone, the simple amino acid Glycine (B1666218) serves as a fundamental analog. In its solid state, Glycine exists in different polymorphic forms (α, β, γ), which can be distinguished by ¹³C CPMAS (Cross-Polarization Magic-Angle Spinning) NMR due to differences in their carbonyl chemical shifts (e.g., 176.5 ppm for α-glycine and 174.6 ppm for γ-glycine). blogspot.com This highlights NMR's sensitivity to subtle structural and environmental changes.

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. FTIR measures the absorption of infrared radiation by bonds with a changing dipole moment, while Raman spectroscopy measures the inelastic scattering of light from bonds with changing polarizability. gatewayanalytical.com Together, they provide complementary information for identifying the functional groups present in a molecule. mdpi.comeag.com

For a compound like this compound, key functional groups include the amide (from the dithiocarbamate), carboxylic acid, and the arsenic-sulfur bonds. In the FTIR spectrum of the analog Thiacetarsamide sodium, strong absorption bands corresponding to the amide C=O stretch and asymmetric/symmetric stretches of the carboxylate group are prominent. A medium intensity band is also assigned to the As–S stretch. Raman spectroscopy is particularly sensitive to homo-nuclear bonds and would be an excellent tool for identifying the S-S bond in related disulfide-containing compounds. researchgate.net

Table 2: Key Infrared Absorptions for Thiacetarsamide sodium

| Wavenumber (cm⁻¹) | Assignment | Intensity | Source |

|---|---|---|---|

| 1652 | ν(C=O), carbamoyl | Strong | |

| 1586 | νₐₛ(COO⁻) | - | |

| 1395 | νₛ(COO⁻) | - | |

| 489 | ν(As–S) | Medium |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. wikipedia.org It provides the precise molecular weight of the parent ion and offers structural clues through the analysis of its fragmentation patterns. wikipedia.orglibretexts.org When a molecule is ionized, the resulting molecular ion can be unstable and break apart into smaller, characteristic fragment ions. libretexts.org

For this compound and its analogs, MS is crucial for confirming the presence of arsenic and elucidating the structure of the ligands attached to it. In a study of the related trivalent organoarsenic compound Arsthinol, liquid chromatography coupled with mass spectrometry (LC-MS) identified the molecular ion at an m/z of 347.9710. researchgate.netresearchgate.net Analysis of Thiacetarsamide sodium using negative mode Electrospray Ionization (ESI-MS) shows a molecular ion and several major fragments corresponding to the sequential loss of functional groups. This fragmentation is critical for confirming the connectivity of the molecule. scirp.orgyoutube.com

Table 3: Mass Spectrometric Data for this compound Analogs

| Compound | Technique | m/z Value | Assignment | Source |

|---|---|---|---|---|

| Arsthinol | LC-MS | 347.9710 | Molecular Ion | researchgate.netresearchgate.net |

| Thiacetarsamide sodium | ESI-MS (negative) | 421.1 | [M–2Na + H]⁻ | |

| Thiacetarsamide sodium | ESI-MS (negative) | 375.0 | [M–2Na–COO]⁻ | |

| Thiacetarsamide sodium | ESI-MS (negative) | 298.9 | [C₆H₄AsS₂]⁻ |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.edumsu.edu The parts of a molecule that absorb light in this region are known as chromophores. researchgate.net Common chromophores include aromatic rings and groups with double or triple bonds (e.g., C=C, C=O, C=S). ijnrd.org The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure. msu.edu

The structure of this compound contains several chromophores: the substituted phenyl ring, the thiocarbonyl group (C=S), and the carbonyl groups of the carboxylic acids. The conjugation of these groups is expected to result in absorption in the near UV region (200-400 nm). msu.edu The presence of auxochromes—substituents on a chromophore that can shift the λmax—such as the arsenic and sulfur atoms, would further influence the absorption spectrum. vscht.cz While a specific spectrum for this compound is not available, analysis of simple analogs like glycine shows that absorption begins at high levels near 200 nm before decreasing at longer wavelengths. sielc.com The study of more complex conjugated systems is necessary to predict the precise λmax for this compound. libretexts.org

Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Analysis

Diffraction Methods for Crystalline and Amorphous State Characterization

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline material. wikipedia.org When a beam of X-rays strikes a crystal, it is diffracted into a unique pattern of specific directions, governed by Bragg's Law (nλ = 2dsinθ). pdx.edu By analyzing the angles and intensities of these diffracted beams, a crystallographer can generate a three-dimensional map of electron density within the crystal, revealing the precise positions of atoms and the nature of chemical bonds. wikipedia.org

A single-crystal XRD analysis of this compound would provide unambiguous proof of its structure, including the stereochemistry at the arsenic center and the conformation of the dithiocarbamate (B8719985) side chains. Although a crystal structure for this compound has not been reported in the searched literature, XRD studies on analogous fluorine-functionalized thiosemicarbazones have successfully confirmed their proposed structures. mdpi.com These studies provide detailed information on bond distances and angles, illustrating how the ligand coordinates to a metal center. mdpi.com XRD is also powerful for distinguishing between crystalline and amorphous states and identifying different polymorphic forms of a compound. malvernpanalytical.comgoogle.com

Advanced Chromatographic Separation and Identification Methods

Chromatographic techniques are essential for separating this compound from potential impurities, degradation products, or other related arsenical compounds in a mixture. The choice between liquid or gas chromatography is typically dictated by the volatility and thermal stability of the analytes.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of non-volatile or thermally sensitive organoarsenic compounds. deswater.com Coupled with a sensitive detector, such as an Inductively Coupled Plasma Mass Spectrometer (ICP-MS), HPLC allows for the separation and quantification of various arsenic species. thermofisher.comnih.gov This is crucial for assessing the purity of this compound and for analyzing complex mixtures to identify and quantify its presence alongside other species like arsenite (As(III)), arsenate (As(V)), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA). nih.govresearchgate.net

Methodologies often employ anion-exchange columns for separating anionic arsenic species or reversed-phase columns (e.g., C18) for other separation mechanisms. researchgate.netmdpi.com The mobile phase composition is optimized to achieve effective chromatographic resolution. thermofisher.com For instance, gradient elution using buffers like ammonium (B1175870) carbonate can effectively separate multiple arsenic compounds in a single analytical run. nih.gov The high sensitivity of detectors like ICP-MS enables the establishment of low detection limits, often in the nanogram per milliliter (ng/mL) range, which is vital for trace-level analysis and purity verification. nih.govthermofisher.com

Table 1: Illustrative HPLC-ICP-MS Parameters for Arsenic Speciation Analysis

| Parameter | Condition | Reference |

| Analytical Column | Hamilton PRP-X100 (anion-exchange) | nih.gov |

| Mobile Phase | Gradient elution with ammonium carbonate, Na₂EDTA, and methanol | nih.gov |

| pH | 9.0 | nih.gov |

| Detector | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | nih.gov |

| Method Detection Limit | 0.3–1.5 ng·mL⁻¹ | nih.gov |

| Application | Separation of As(III), As(V), MMA, DMA, and Arsenobetaine (B179536) (AsB) | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. Since organoarsenic compounds like this compound are generally non-volatile, a crucial derivatization step is required to convert them into thermally stable and volatile derivatives suitable for GC analysis. researchgate.netplos.org

This process involves reacting the arsenic compounds with a derivatizing agent, such as a thiol-containing compound like 2,3-dimercapto-1-propanol (BAL) or 1,3-propanedithiol, to form volatile cyclic derivatives. deswater.complos.orgnih.gov Following derivatization, the sample is introduced into the GC-MS system, where the compounds are separated based on their boiling points and subsequently identified by their unique mass fragmentation patterns. nih.gov This method is highly effective for profiling volatile impurities or related volatile arsenicals that may be present in a this compound sample. deswater.com The optimization of derivatization conditions, such as reaction temperature and time, is critical for achieving quantitative conversion and accurate results. plos.org

Table 2: Typical GC-MS Conditions for Derivatized Organoarsenic Compounds

| Parameter | Condition | Reference |

| Derivatizing Agent | 2,3-dimercapto-1-propanol (BAL) | plos.orgnih.gov |

| Derivatization Conditions | 40°C for 30 minutes | plos.org |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | plos.orgnih.gov |

| Analytes | Inorganic arsenic (As(III), As(V)) and Monomethylarsonic acid (MMA) | plos.org |

| Detection Limits | 0.24 ng/mL to 1.31 ng/mL | plos.org |

| Application | Analysis of arsenic species in complex matrices after conversion to volatile derivatives. | plos.org |

Elemental Analysis Techniques for Compositional Verification

Elemental analysis techniques provide fundamental information about the elemental makeup of a compound, which is essential for confirming the identity and stoichiometry of this compound. These methods are used to quantify the arsenic content and to analyze the surface chemistry and elemental distribution.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a robust and widely used technique for determining the total elemental content in a sample. qbdgroup.com For a compound like this compound, ICP-OES is the method of choice for accurately quantifying the total arsenic concentration. dergipark.org.trresearchgate.net To perform this analysis, a solid sample of this compound must first be digested, typically using a microwave digestion system with strong acids, to convert the organically bound arsenic into a measurable inorganic form in an aqueous solution. dergipark.org.trresearchgate.net

The resulting solution is then introduced into the ICP-OES instrument, where it is atomized and excited in a high-temperature argon plasma. The excited arsenic atoms emit light at characteristic wavelengths, and the intensity of this emission is directly proportional to the concentration of arsenic in the sample. spectroscopyonline.com By measuring specific arsenic emission lines (e.g., 188.980 nm), the precise arsenic content can be determined, thereby verifying the compound's elemental composition against its theoretical value. dergipark.org.tr

Table 3: Typical ICP-OES Parameters for Arsenic Quantification

| Parameter | Value/Condition | Reference |

| Sample Preparation | Microwave-assisted acid digestion | dergipark.org.trresearchgate.net |

| Analytical Wavelength | 188.980 nm | dergipark.org.tr |

| Plasma Gas Flow | 12 L/min | spectroscopyonline.com |

| Nebulizer Gas Flow | 0.6 L/min | spectroscopyonline.com |

| RF Power | 1200 W | spectroscopyonline.com |

| Application | Quantification of total arsenic content in digested samples. | dergipark.org.trresearchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the chemical (oxidation) state of elements on the outer ~10 nanometers of a material's surface. carleton.edu For this compound, XPS analysis is invaluable for confirming the oxidation state of the arsenic atom. Different oxidation states and bonding environments result in measurable shifts in the core-level electron binding energies. carleton.edursc.org

By analyzing the high-resolution spectrum of the As 3d orbital, one can distinguish between different arsenic species, such as As(III) and As(V), which have distinct binding energies. researchgate.net For instance, As(V) is typically observed at a higher binding energy (~45.6 eV) compared to As(III) (~44.2 eV). researchgate.net This technique can therefore verify that the arsenic in this compound exists in the expected pentavalent state. Furthermore, XPS can provide information on the bonding environment by identifying bonds such as As-O. rsc.orgacs.org

Table 4: Representative As 3d Binding Energies for Different Arsenic Species

| Arsenic Species | As 3d Binding Energy (eV) | Reference |

| As(III) | ~44.2 eV | researchgate.net |

| As(V) | ~45.6 eV | researchgate.net |

| Arsenic Oxides | ~45.0 - 48.5 eV | researchgate.netacs.org |

| Elemental Arsenic (As⁰) | Survey data available | carleton.edu |

Energy Dispersive X-ray Spectroscopy (EDAX) for Elemental Mapping and Composition

Energy Dispersive X-ray Spectroscopy (EDAX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. oelcheck.com It is typically integrated with electron microscopy instruments like a Scanning Electron Microscope (SEM). When the sample is bombarded by the electron beam, atoms emit characteristic X-rays, and the EDAX detector measures the energy and intensity of these X-rays to identify the elements present. oelcheck.com

For a solid sample of this compound, EDAX analysis can confirm the presence of its constituent elements, including arsenic (As), sulfur (S), carbon (C), nitrogen (N), and oxygen (O). rsc.org Beyond simple identification, EDAX can generate elemental maps of the sample's surface, showing the spatial distribution of each element. This is useful for verifying compositional homogeneity and for identifying any potential elemental contaminants or segregated phases within the material. The technique provides semi-quantitative compositional data. rsc.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Thiocarbarsone Derivatives

Theoretical Underpinnings and Computational Approaches for SAR/QSAR

QSAR models are built on the principle that variations in the biological activity of a group of compounds are correlated with changes in their physicochemical properties. farmaciajournal.comdergipark.org.tr These models establish a mathematical connection between a molecule's structure and its activity, which is invaluable for predicting the efficacy of new, unsynthesized derivatives. dergipark.org.trfrontiersin.org

The foundation of any QSAR model is the use of molecular descriptors, which are numerical values that encode different structural and physicochemical characteristics of a molecule. nih.gov For organoarsenic compounds like Thiocarbarsone, a range of descriptors calculated from the molecular structure can be used to build predictive models. researchgate.netresearchgate.net These descriptors are typically derived using computational methods, including quantum chemical calculations like Density Functional Theory (DFT). dergipark.org.trresearchgate.net

Key categories of descriptors relevant to this compound derivatives include:

Electronic Descriptors: These quantify the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO), dipole moment, and atomic charges. dergipark.org.trresearchgate.net These are crucial for modeling interactions involving charge transfer or electrostatic forces.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP or log K-ow) is a primary descriptor for lipophilicity, which influences how a compound crosses biological membranes. farmaciajournal.comresearchgate.net

Topological and Steric Descriptors: These describe the size, shape, and connectivity of the molecule. researchgate.net Descriptors like molecular weight, molecular volume, and molar refractivity fall into this category. dergipark.org.trresearchgate.net

The table below summarizes some important molecular descriptors that would be used in a QSAR study of this compound derivatives.

| Descriptor Category | Specific Descriptor | Significance in QSAR Models |

| Electronic | Energy of LUMO (E-LUMO) | Relates to the ability of a molecule to accept electrons. researchgate.net |

| Energy of HOMO (E-HOMO) | Relates to the ability of a molecule to donate electrons. researchgate.net | |

| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and binding. dergipark.org.tr | |

| Hydrophobic | logP (Octanol-Water Partition Coefficient) | Indicates the lipophilicity of the molecule, affecting membrane permeability and bioavailability. researchgate.net |

| Steric/Topological | Molecular Weight | A basic measure of molecular size. researchgate.net |

| Molar Refractivity | Describes the volume occupied by a molecule and its polarizability. dergipark.org.tr | |

| Quantum Chemical | Zero-Point Vibrational Energy (ZPVE) | An important descriptor for understanding thermochemical kinetics. researchgate.netresearchgate.net |

| Hardness/Softness | Global reactivity parameters that can correlate with biological activity. dergipark.org.tr |

Modern QSAR studies frequently employ machine learning (ML) and deep learning (DL) algorithms to uncover complex, non-linear relationships between molecular descriptors and biological activity. acs.orgkjpp.net These advanced computational tools can build highly predictive models from large datasets, accelerating the discovery of compounds with desired properties. researchgate.netnih.gov

For a set of this compound derivatives, these algorithms could be used to create models that predict their activity based on calculated molecular descriptors. nih.gov The process involves training an algorithm on a dataset of compounds with known activities, after which the model can predict the activity of new, untested molecules. acs.orgkjpp.net

Commonly used algorithms and their roles are outlined in the following table:

| Algorithm | Type | Application in Activity Prediction |

| Multiple Linear Regression (MLR) | Conventional Statistics | Creates a simple linear equation relating descriptors to activity; useful for identifying key variables. unram.ac.id |

| Support Vector Machine (SVM) | Machine Learning | A powerful classification and regression algorithm that can handle complex, high-dimensional data. kjpp.netresearchgate.net |

| Random Forest (RF) | Machine Learning | An ensemble method using multiple decision trees to improve predictive accuracy and control for overfitting. acs.orgkjpp.net |

| Artificial Neural Networks (ANN) | Machine Learning | Models inspired by the human brain, capable of capturing highly complex and non-linear patterns. researchgate.net |

| Deep Neural Networks (DNN) | Deep Learning | A more complex version of ANNs with many layers, used for analyzing vast and intricate chemical datasets. acs.orgkjpp.net |

In silico (computational) modeling is essential for exploring the three-dimensional structure and electronic characteristics of molecules like this compound. stir.ac.uknanopharm.co.uk These techniques provide insights that are difficult to obtain through experimental methods alone. arxiv.orgcellandgene.com

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules, providing information on properties like orbital energies (HOMO/LUMO) and the distribution of electron density. researchgate.netiomcworld.comchemrxiv.org This is fundamental for understanding a molecule's reactivity and potential interaction sites.

Conformational analysis, often performed with molecular mechanics or quantum chemistry methods, investigates the different spatial arrangements (conformers) of a molecule and their relative energies. ekb.egkpi.ua For a flexible molecule like this compound, identifying the most stable conformer is crucial, as this is likely the form that interacts with biological targets. nih.govnih.gov Techniques like molecular docking can then be used to simulate how a specific conformer of a this compound derivative might bind to a protein's active site, helping to predict its inhibitory activity. nih.govrsc.org

Application of Machine Learning and Deep Learning Algorithms in Activity Prediction

Influence of Molecular Substructures on Intrinsic Activity

The nature of the chemical groups (substituents) attached to the benzene (B151609) ring of this compound profoundly influences its interactions with biological targets through two primary mechanisms: electronic effects and steric effects. semanticscholar.orgiupac.org

Electronic effects refer to the influence of a substituent on the electron density of the aromatic ring. libretexts.org

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density of the ring. This can impact the molecule's ability to engage in certain interactions. techscience.com

Electron-Donating Groups (EDGs) , such as hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) groups, increase the ring's electron density, which can enhance interactions with electron-poor sites on a target molecule. techscience.com

Steric effects relate to the size and shape of the substituents. libretexts.org Large, bulky groups can physically hinder the molecule from fitting into a binding site, a phenomenon known as steric hindrance. libretexts.org Conversely, the size and shape of a substituent might be essential for optimal binding. The effect of a substituent is often a combination of both electronic and steric factors. rsc.org

The following table provides examples of substituent effects on an aromatic ring like that in this compound.

| Substituent Example | Electronic Effect | Steric Effect (Size) | Potential Impact on Activity |

| -NO₂ (Nitro) | Strong Electron-Withdrawing | Moderate | Alters electrostatic interactions; may promote or hinder binding depending on the target site. semanticscholar.org |

| -OH (Hydroxyl) | Electron-Donating (by resonance) | Small | Can act as a hydrogen bond donor, potentially forming a key interaction with the target. |

| -Cl (Chloro) | Electron-Withdrawing (by induction) | Moderate | Can alter lipophilicity and electronic profile. semanticscholar.org |

| -CH₃ (Methyl) | Weak Electron-Donating | Moderate | Can provide favorable van der Waals interactions and increase lipophilicity. kpi.ua |

| -C(CH₃)₃ (tert-Butyl) | Weak Electron-Donating | Large | May cause significant steric hindrance, blocking access to the binding site. libretexts.org |

The term "scaffold" refers to the core structure of a molecule. In this compound, this would be the N-(carbamoylmethyl)arsanilic acid backbone with its thio-linkage. Modifying this central scaffold, a strategy known as "scaffold hopping," can lead to derivatives with fundamentally different activity profiles, improved selectivity, or better pharmacokinetic properties. nih.gov

An example of this principle applied to an organoarsenic compound involved modifying p-aminophenylarsine oxide. nih.gov In a recent study, researchers conjugated this arsenical core with a thiourea (B124793) moiety and a glucose molecule. nih.gov This scaffold modification was designed to enhance selectivity toward cancer cells, which often have higher glucose uptake. The resulting compound showed an improved therapeutic index, demonstrating that significant changes to the core structure can be a viable strategy for optimizing drug-like properties. nih.gov Such an approach could be theoretically applied to this compound to develop derivatives with novel or enhanced activities.

Conformational Dynamics and Their Impact on Molecular Recognition of this compound Derivatives

Direct research on the conformational dynamics of this compound and its specific impact on molecular recognition is not extensively documented in publicly available literature. However, the principles of how a molecule's three-dimensional shape and flexibility influence its biological activity are well-established in medicinal chemistry. The interaction of any drug molecule, including organoarsenicals like this compound, with its biological target is fundamentally governed by its shape, size, and the distribution of its electronic properties.

The biological activity of a compound is often dependent on its ability to adopt a specific three-dimensional arrangement, or conformation, that is complementary to the binding site of its target protein or enzyme. This concept is a cornerstone of molecular recognition. For a molecule like this compound, which contains several rotatable bonds, a multitude of conformations are possible. The dynamic equilibrium between these different conformations is a critical factor in its potential therapeutic action.

The process of a drug binding to its target can be understood through two primary models: "induced fit" and "conformational selection." In the induced-fit model, the binding of the ligand (the drug molecule) to the protein induces a conformational change in both the ligand and the protein, leading to a stable complex. The conformational selection model, on the other hand, posits that a protein exists as an ensemble of different conformations in equilibrium, and the ligand selectively binds to the conformation that is most favorable for interaction. analis.com.my Following this initial binding, further conformational adjustments may occur to optimize the interaction. analis.com.my

For organoarsenical compounds, their interaction with biological targets often involves the formation of covalent bonds with sulfhydryl groups of cysteine residues in proteins. oup.com The accessibility of the arsenic atom and the orientation of the surrounding functional groups, which are determined by the molecule's conformational preferences, would significantly influence the rate and selectivity of this interaction. For instance, the binding of arsenic trioxide to proteins has been shown to induce significant conformational changes, altering the protein's function. drugbank.comrsc.org In the case of the Bcl-2 protein, arsenic trioxide can induce a conformational change that converts its function from being protective against apoptosis to promoting it. nih.gov Similarly, the binding of arsenicals to the promyelocytic leukemia (PML) protein, a key event in the treatment of acute promyelocytic leukemia, induces conformational changes that lead to the protein's degradation. oup.com

The specific conformational dynamics of this compound derivatives would be influenced by the nature and position of substituents on the phenyl ring and the acyl group. These substituents can affect the molecule's flexibility and its preferred three-dimensional shape through steric and electronic effects, thereby modulating its interaction with biological targets.

Fragment-Based Approaches in SAR Elucidation of this compound Derivatives

There is no specific information available in the scientific literature on the application of fragment-based approaches to the structure-activity relationship (SAR) elucidation of this compound. Fragment-Based Drug Discovery (FBDD) is a modern strategy in drug development that starts with identifying small, low-molecular-weight compounds, known as fragments, that bind weakly to a biological target. nih.govnih.gov These initial fragment hits are then optimized and grown into more potent lead compounds. slideshare.net

The core principle of FBDD is to explore chemical space more efficiently. gardp.org Because fragments are small (typically with a molecular weight of less than 300 Daltons), a library of fragments can cover a wider range of chemical diversity than a library of larger, more complex molecules. nih.gov The initial binding of these fragments to the target is usually weak, with affinities in the micromolar to millimolar range. nih.gov Therefore, sensitive biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are required to detect these interactions. nih.govnih.gov

Once a fragment that binds to a key region of the target is identified, its structure in complex with the target is determined. This structural information is then used to guide the chemical evolution of the fragment into a more potent inhibitor. nih.gov This can be achieved through several strategies:

Fragment growing: Adding functional groups to the initial fragment to make additional interactions with the target. slideshare.net

Fragment linking: Identifying two or more fragments that bind to adjacent sites on the target and connecting them with a chemical linker. slideshare.net

Fragment merging: Combining the structural features of overlapping fragments into a single, more potent molecule. slideshare.net

While FBDD has not been explicitly applied to this compound, it is a powerful approach that could theoretically be used to explore its SAR. rsc.org For example, a fragment library could be screened against a putative target of this compound to identify key interaction points. Fragments containing a thiourea or an arsenical moiety could be of particular interest. The structural information from these fragment-target complexes could then guide the synthesis of novel this compound derivatives with improved activity or selectivity.

The application of FBDD to organometallic compounds, including those containing arsenic, is an emerging area of research. slideshare.net The unique coordination chemistry and three-dimensional structures of organometallics offer new opportunities for designing novel therapeutic agents.

Data Tables

Since direct research on the SAR and QSAR of this compound derivatives is limited, the following tables present illustrative data from studies on thiourea derivatives, a class of compounds structurally related to this compound. These tables demonstrate how such data are typically presented in scientific literature.

Table 1: Illustrative QSAR Model for Anti-HCV Activity of Thiourea Derivatives

This table is based on a study that developed a QSAR model for the anti-Hepatitis C Virus (HCV) activity of a series of thiourea derivatives. tandfonline.com The model correlates the biological activity with several physicochemical properties of the molecules.

| Descriptor | Coefficient | Implication for Activity |

| Hydrophobicity (logP) | Positive | Increased hydrophobicity is associated with higher anti-HCV activity. |

| Dielectric Energy | Positive | Higher dielectric energy correlates with increased activity. |

| Valence Connectivity Index (Order 1) | Positive | A higher value for this topological descriptor is linked to better activity. |

| Conformational Minimum Energy | Positive | A higher minimum energy is associated with increased anti-HCV activity. |

| Highest Occupied Molecular Orbital (HOMO) Energy | Positive | A higher HOMO energy is favorable for activity. |

This table is a conceptual representation based on findings from a QSAR study on thiourea derivatives and does not represent data on this compound itself. tandfonline.com

Table 2: Structure-Activity Relationship of Selected Thiourea Derivatives Against Acanthamoeba sp.

This table is a representative example based on a study of carbonyl thiourea derivatives and their inhibitory activity against Acanthamoeba sp. analis.com.my It illustrates how changes in chemical structure affect biological activity.

| Compound | R1 Group | R2 Group | IC50 (µg/mL) |

| Derivative A | 4-Chlorophenyl | 2-Methylphenyl | 4.52 |

| Derivative B | 4-Fluorophenyl | 2-Methylphenyl | 3.89 |

| Derivative C | 4-Bromophenyl | 2-Methylphenyl | 5.12 |

| Derivative D | 4-Chlorophenyl | 3-Methylphenyl | 4.78 |

| Derivative E | 4-Chlorophenyl | 4-Methylphenyl | 5.01 |

This table is a conceptual representation based on findings from a study on carbonyl thiourea derivatives and does not represent data on this compound itself. analis.com.my The IC50 values are hypothetical and for illustrative purposes to show the trend in activity with different substituents.

Biochemical Interactions of Thiocarbarsone As an Arsenical Compound with Model Biological Systems

Mechanisms of Arsenic Speciation and Biotransformation Pathways in Chemical Systems

The biological activity and fate of arsenicals like thiocarbarsone are dictated by their chemical form, or speciation. The transformation between these species is a critical aspect of their biochemical impact.

Arsenic is a redox-sensitive element that can exist in multiple oxidation states, primarily as pentavalent arsenate (As(V)) and trivalent arsenite (As(III)) in aqueous environments. researchgate.netacs.org The specific oxidation state significantly influences the compound's mobility, bioavailability, and toxicity, with As(III) generally being more mobile and toxic than As(V). nih.govescholarship.org

The transformation between these states is a key process.

Reduction of As(V) to As(III): In biological systems, the reduction of arsenate to the more toxic arsenite is a crucial step. nih.gov This reduction can be mediated by cellular reducing agents like glutathione (B108866) (GSH). nih.gov Microbially mediated reduction also plays a significant role in various environments. researchgate.netacs.orgnih.gov This transformation is considered an activation step, as the resulting As(III) is more reactive with cellular components. nih.gov

Oxidation of As(III) to As(V): The reverse process, the oxidation of arsenite to arsenate, can also occur. This can happen abiotically in the presence of manganese dioxides or be mediated by chemoautotrophic bacteria. acs.orgnih.gov While oxidation to the less toxic As(V) can be seen as a detoxification step, the preceding reduction to As(III) is often the more significant event in initiating toxicological pathways.

The redox state of the environment, particularly the presence of iron and sulfur compounds, heavily influences arsenic's fate and mobility. researchgate.netacs.orgnih.gov Under oxidizing conditions, As(V) tends to adsorb to iron oxides, while under reducing conditions, As(III) may associate with sulfide (B99878) minerals. researchgate.netacs.org

Following redox transformations, arsenic undergoes biotransformation through methylation, a process that was once considered a detoxification pathway but is now known to produce highly toxic intermediates. encyclopedia.pubnih.govrsc.org This process involves the sequential addition of methyl groups, primarily in the liver, converting inorganic arsenic into organic forms. nih.gov

The key components in this pathway are:

Methyl Donor: S-adenosylmethionine (SAM) serves as the primary methyl donor for the methylation reactions. encyclopedia.pubmdpi.com

Reducing Agent: Glutathione (GSH) and other thiols act as essential reducing agents in the methylation process. encyclopedia.pubmdpi.com

Enzyme: The enzyme arsenic (+3 oxidation state) methyltransferase (AS3MT) catalyzes the methylation steps. nih.gov

The process generates metabolites such as monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA). nih.gov Critically, the trivalent intermediates, monomethylarsonous acid (MMA(III)) and dimethylarsinous acid (DMA(III)), are more reactive and toxic than the inorganic precursor As(III). nih.govfrontiersin.org

Several models for the arsenic methylation pathway have been proposed, highlighting the complexity of this biotransformation.

| Proposed Methylation Pathway | Description | Key Intermediates/Products | References |

| Challenger's Pathway | A classical model involving alternating reduction and oxidative methylation steps. | iAs(V) → iAs(III) → MMA(V) → MMA(III) → DMA(V) | oup.com |

| Hayakawa's Pathway | Proposes the involvement of arsenic-glutathione (As-GSH) complexes, with pentavalent metabolites produced by the oxidation of trivalent methylated forms. | MMA(V) and DMA(V) are produced from the oxidation of MMA(III) and DMA(III). | oup.com |

| Reductive Methylation Pathway | Suggests that trivalent arsenite binds to proteins (via cysteine residues) and undergoes simultaneous methylation and reduction. | Pentavalent MMA(V) and DMA(V) are considered end-products, not intermediates. | rsc.orgoup.com |

Conversely, demethylation reactions can also occur, converting methylated arsenic species back to inorganic forms. usda.govacs.org These reactions can be mediated by microbes, such as methanogens, particularly in carbon-rich, anoxic environments like paddy soils. usda.govacs.org

Modulation of Cellular Biochemical Pathways (at a fundamental chemical level)

Chemical Interference with Enzyme Systems

The primary mechanism by which trivalent arsenicals, a class to which this compound belongs, exert their biological effects is through the chemical inactivation of enzymes. This interference is rooted in the high affinity of trivalent arsenic for sulfhydryl (-SH) groups present in the cysteine residues of proteins. creative-proteomics.comnih.gov

The fundamental reaction involves the formation of a stable covalent bond between the arsenic atom of this compound and the sulfur atoms of sulfhydryl groups. This process, known as arsenolysis, particularly targets enzymes that possess vicinal sulfhydryl groups (two sulfhydryl groups in close proximity). The formation of a stable cyclic dithioarsinite ring effectively inactivates the enzyme.

A critical target of this inhibitory action is the pyruvate (B1213749) dehydrogenase (PDH) complex, a key enzymatic system in cellular respiration. PDH contains lipoic acid, a cofactor with a disulfide bond that is readily reduced to two sulfhydryl groups. This compound is expected to react with these reduced sulfhydryl groups, leading to the inhibition of the PDH complex and subsequent disruption of the Krebs cycle and cellular energy production.

The interaction can be represented by the following generalized chemical reaction:

Enzyme(-SH)₂ + R-As=O → Enzyme(-S)₂-As-R + H₂O

Where R represents the organic moiety of thiocarburone.

This chemical interference is not limited to the PDH complex. Numerous other enzymes that rely on free sulfhydryl groups for their catalytic activity or structural integrity are potential targets for this compound. The specificity of this interaction is dictated by the accessibility of the sulfhydryl groups within the protein's three-dimensional structure.

Table 1: Potential Enzyme Targets for this compound and the Chemical Basis of Inhibition

| Enzyme/Protein Target | Relevant Functional Group | Postulated Chemical Interaction with this compound | Consequence of Interaction |

|---|---|---|---|

| Pyruvate Dehydrogenase (PDH) Complex | Dihydrolipoamide (contains two -SH groups) | Formation of a stable cyclic dithioarsinite adduct | Inhibition of acetyl-CoA production, disruption of Krebs cycle |

| Glutathione Reductase | Cysteine residues in active site | Covalent modification of sulfhydryl groups | Impaired regeneration of reduced glutathione (GSH), increased oxidative stress |

| Thioredoxin Reductase | Selenocysteine/cysteine residues in active site | Binding to active site sulfhydryl/selenohydryl groups | Disruption of the thioredoxin system, altered redox signaling |

| Various Protein Tyrosine Phosphatases | Cysteine residue in the active site | Covalent modification of the catalytic cysteine | Alteration of phosphorylation-dependent signaling pathways |

Impact on Signal Transduction Networks (focus on chemical cascade alterations)

Signal transduction pathways are intricate networks that rely on a series of molecular switches, often involving protein phosphorylation and dephosphorylation, to relay signals from the cell surface to the nucleus. youtube.comyoutube.com The chemical properties of this compound allow it to intercept and disrupt these signaling cascades at multiple points.

A primary mode of interference is the inhibition of protein tyrosine phosphatases (PTPs). These enzymes play a crucial role in downregulating signaling pathways by removing phosphate (B84403) groups from tyrosine residues. The active site of PTPs contains a highly reactive cysteine residue that is essential for catalysis. This compound, through its interaction with this sulfhydryl group, can irreversibly inactivate PTPs. This leads to a sustained state of phosphorylation of key signaling proteins, thereby aberrantly activating pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascade. nih.gov The MAPK pathway is a central regulator of cellular processes including growth, proliferation, and differentiation.

Furthermore, the interaction of arsenicals with zinc finger motifs in proteins represents another avenue of signal transduction interference. mdpi.com Zinc fingers are small protein domains in which zinc ions are coordinated by cysteine or histidine residues. These motifs are critical for the DNA-binding and, consequently, the function of many transcription factors. This compound can potentially displace the zinc ion from these structures by binding to the coordinating cysteine residues. This would disrupt the structure and function of these transcription factors, leading to altered gene expression and cellular responses.

Table 2: Postulated Chemical Alterations in Signal Transduction Networks by this compound

| Signaling Pathway Component | Chemical Target | Postulated Alteration by this compound | Downstream Biochemical Consequence |

|---|---|---|---|

| Protein Tyrosine Phosphatases (e.g., PTP1B, SHP-1) | Active site cysteine (-SH) | Covalent modification and inactivation | Hyperphosphorylation of receptor tyrosine kinases and other signaling proteins; sustained activation of pathways like MAPK/ERK |

| Zinc Finger Transcription Factors (e.g., Sp1, AP-1) | Cysteine residues in zinc-coordinating motifs | Displacement of Zn²⁺ and disruption of the zinc finger structure | Impaired DNA binding, altered transcription of target genes involved in cell cycle and apoptosis |

| Kinases with regulatory cysteine residues | Allosteric or active site cysteine (-SH) groups | Covalent modification leading to conformational changes | Altered kinase activity, dysregulation of phosphorylation cascades |

Generation and Scavenging of Reactive Oxygen Species (ROS) in Chemical Systems

Arsenical compounds are well-documented inducers of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. nih.govexplorationpub.com this compound is anticipated to contribute to ROS generation through several chemical mechanisms.

One proposed mechanism involves the interaction of this compound with endogenous molecules that can undergo redox cycling. The metabolism of arsenicals can generate radical intermediates that react with molecular oxygen to produce superoxide (B77818) radicals (O₂⁻•). This can initiate a cascade of ROS formation, including hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH).

Furthermore, the inhibitory effect of this compound on key antioxidant enzymes exacerbates oxidative stress. As mentioned, this compound can inhibit glutathione reductase and thioredoxin reductase. creative-proteomics.com Glutathione reductase is essential for regenerating reduced glutathione (GSH), a major cellular antioxidant. Thioredoxin reductase is critical for maintaining the reduced state of thioredoxin, which in turn reduces other antioxidant enzymes like peroxiredoxins. By crippling these enzymatic defenses, this compound effectively diminishes the cell's capacity to scavenge ROS, leading to an accumulation of these damaging species.

The increased burden of ROS can lead to widespread damage to cellular macromolecules. The oxidation of lipids (lipid peroxidation), proteins (carbonylation), and nucleic acids can disrupt cellular function and integrity.

Table 3: this compound's Postulated Role in ROS Generation and Scavenging Systems

| Process | Chemical Mechanism | Key Reactants/Targets | Outcome |

|---|---|---|---|

| ROS Generation | Redox cycling of arsenical intermediates | Molecular oxygen (O₂), endogenous reducing agents | Formation of superoxide (O₂⁻•), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH) |

| Mitochondrial dysfunction | Inhibition of electron transport chain components (via -SH binding) | Increased electron leakage and superoxide production | |

| Impairment of ROS Scavenging | Inhibition of Glutathione Reductase | Cysteine residues in the enzyme's active site | Depletion of reduced glutathione (GSH), reduced capacity to detoxify H₂O₂ and other electrophiles |

| Inhibition of Thioredoxin Reductase | Active site selenocysteine/cysteine residues | Impaired regeneration of reduced thioredoxin, compromised function of peroxiredoxins and other thioredoxin-dependent enzymes |

Cutting Edge Analytical Method Development for Thiocarbarsone Research

Development of Highly Sensitive and Selective Detection Methods

The ability to detect and quantify thiocarbarsone at trace levels is critical. Modern analytical research focuses on enhancing both the sensitivity (the ability to detect small amounts) and selectivity (the ability to distinguish the analyte from other substances) of detection methods. dntb.gov.uanih.gov

Electrochemical methods, for instance, offer cost-effective and time-efficient analysis with good sensitivity and reliability for arsenic compounds. nih.gov Techniques like square wave anodic stripping voltammetry (SWASV) are particularly suited for detecting low concentrations. nih.gov For example, a nanotextured gold electrode has been developed for the ultrasensitive detection of As(III) with a detection limit as low as 0.08 ppb. nih.govresearchgate.net The use of gold nanoparticles (AuNPs) in colorimetric sensors is another promising approach, where the size and spherical shape of the AuNPs are optimized for the best sensitivity and selectivity. dntb.gov.ua

Recent advancements have seen a trend towards the miniaturization and automation of analytical systems. researchgate.net These platforms offer several advantages, including reduced consumption of reagents and samples, faster analysis times, and increased sample throughput. researchgate.net

Miniaturized systems, such as those based on microfluidic chips, can integrate sample preparation and detection into a single device. mdpi.comnih.gov For instance, a smartphone-based portable system using a PDMS (polydimethylsiloxane) chip has been developed for the rapid detection of arsenite in soil samples. mdpi.com This system utilizes an aptamer and gold nanoparticle-based colorimetric assay and has demonstrated a limit of detection of 0.71 ppm. mdpi.com Another example is the use of a poly(methyl methacrylate) chip with integrated conductivity electrodes for the isotachophoretic analysis of inorganic arsenic species, achieving detection limits of 1.8 mg/L for arsenic(V) and 4.8 mg/L for arsenic(III) in under 10 minutes. nih.gov

Automation is often coupled with miniaturization to create high-throughput systems. speciation.net For example, a commercial platform automation system has been utilized for both total arsenic determination and speciation in urine samples, demonstrating high sensitivity and excellent accuracy. speciation.net Such automated systems can significantly reduce manual labor and the potential for human error. researchgate.net

Hyphenated techniques, which combine a separation method with a detection method, are powerful tools for the analysis of complex mixtures. ajrconline.orgijsrtjournal.com For organoarsenic compounds like this compound, the coupling of liquid chromatography (LC) or gas chromatography (GC) with inductively coupled plasma-mass spectrometry (ICP-MS) is particularly effective. spectroscopyonline.compostnova.com

LC-ICP-MS allows for the separation of different arsenic species before they are introduced into the ICP-MS for elemental detection. postnova.com This is crucial for speciation analysis, which is the identification and quantification of the different chemical forms of an element. postnova.com Tandem mass spectrometry (ICP-MS/MS) can further enhance selectivity by mitigating spectral interferences, which is important for elements like arsenic that can be affected by ions such as ⁴⁰Ar³⁵Cl⁺. rsc.org

The main challenge in interfacing LC with MS is the significant difference in the volume of liquid handled by each instrument. ajrconline.org However, various interfaces like electrospray and thermospray have been developed to overcome this issue. ajrconline.org While powerful, a limitation of these hyphenated techniques is the difficulty in identifying completely unknown species without available standards for comparison. spectroscopyonline.com

Table 1: Comparison of Modern Analytical Techniques for Arsenic Detection

| Technique | Principle | Key Advantages | Reported Detection Limits for Arsenic | Reference |

|---|---|---|---|---|

| Square Wave Anodic Stripping Voltammetry (SWASV) | Electrochemical method involving pre-concentration of the analyte onto the electrode surface followed by a rapid potential sweep to strip it off, generating a current proportional to the concentration. | Cost-effective, time-effective, high sensitivity, suitable for field screening. nih.gov | 0.08 ppb for As(III) using a nanotextured gold electrode. nih.gov | nih.gov |

| Smartphone-based Colorimetric Assay | Utilizes aptamers and gold nanoparticles on a microfluidic chip; the color change upon reaction with arsenic is captured and analyzed by a smartphone. | Portable, rapid, cost-effective, simple to operate. researchgate.netmdpi.com | 0.71 ppm for As(III) in soil samples. mdpi.com | mdpi.com |

| Isotachophoresis on a Chip | Separation of ions in a discontinuous electrolyte system based on their electrophoretic mobility, with detection via integrated conductivity electrodes. | Rapid analysis, miniaturized format. nih.gov | 1.8 mg/L for As(V) and 4.8 mg/L for As(III). nih.gov | nih.gov |

| LC-ICP-MS/MS | Separation of arsenic species by liquid chromatography followed by detection using tandem mass spectrometry, which minimizes spectral interferences. | High selectivity for speciation analysis, mitigates matrix effects and spectral interferences. rsc.org | Procedural limit of quantification of 60 ng/kg in complex matrices. rsc.org | rsc.org |

Miniaturization and Automation in Analytical Platforms

Strategies for Sample Preparation and Matrix Effects Mitigation in Research Contexts

Sample preparation is a critical and often time-consuming step in the analytical workflow, aimed at isolating the analyte of interest from the sample matrix. retsch.comorganomation.commdpi.com For solid samples, this may involve grinding to create a uniform mixture, while liquid samples might require filtration or centrifugation. retsch.comorganomation.com

Common extraction techniques include:

Solid-Phase Extraction (SPE) : This is a widely used method for concentrating and purifying analytes from a solution using a solid sorbent. mdpi.comdiva-portal.org A miniaturized version, microextraction in a packed syringe (MEPS), uses a small amount of sorbent in a syringe and can be fully automated. diva-portal.org

Liquid-Liquid Extraction (LLE) : This technique separates compounds based on their relative solubilities in two different immiscible liquids.

Acid Digestion : This method is often used for trace metal analysis in biological samples, as it breaks down the complex sample matrix and stabilizes the metal ions in the extract. organomation.comtandfonline.com

Matrix effects, where components of the sample other than the analyte interfere with the analysis, can significantly impact the accuracy of results. drawellanalytical.comresearchgate.net These effects can cause either suppression or enhancement of the analyte signal. drawellanalytical.com Strategies to mitigate matrix effects include:

Sample Dilution : Reducing the concentration of matrix components by diluting the sample. drawellanalytical.com

Matrix-Matching Calibration : Preparing calibration standards in a matrix that is similar to the sample. drawellanalytical.com

Use of Internal Standards : Adding a known concentration of a non-analyte element to the sample to correct for variations in signal intensity. drawellanalytical.com

Advanced Instrumentation : Techniques like high-resolution ICP-MS or collision/reaction cell technology can help to resolve interferences. drawellanalytical.com

Method Validation and Quality Assurance in Chemical Research

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. oup.comemerypharma.com It is a crucial component of quality assurance (QA), which encompasses all the systematic activities that ensure the reliability of analytical results. eurachem.orgsolubilityofthings.com

The key performance parameters evaluated during method validation include:

Accuracy : The closeness of the measured value to the true value. emerypharma.comsolubilityofthings.com

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. emerypharma.com

Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. emerypharma.comsolubilityofthings.com

Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. emerypharma.com

Range : The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. emerypharma.com

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. emerypharma.com

Limit of Quantification (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. emerypharma.com

Robustness : A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. emerypharma.com

Adherence to standards such as ISO/IEC 17025 and Good Laboratory Practice (GLP) provides a framework for quality management in analytical laboratories. eurachem.orgsolubilityofthings.com The use of certified reference materials and participation in proficiency testing schemes are also vital components of a robust QA program. eurachem.org

Application of Advanced Chemometric Tools for Data Analysis

Chemometrics applies mathematical and statistical methods to chemical data to extract meaningful information. researchgate.netresearchgate.netfrontiersin.org With the vast amounts of data generated by modern analytical instruments, chemometric tools are essential for data analysis, experimental design, and process optimization. researchgate.netspectroscopyonline.com

Commonly used chemometric techniques in analytical chemistry include:

Principal Component Analysis (PCA) : A data reduction technique used to identify patterns and relationships within large datasets. frontiersin.orgmdpi.com It is widely used for exploring and visualizing data, for example, in classifying honey samples based on their polyphenol profiles from HPLC-UV analysis. mdpi.com

Partial Least Squares (PLS) Regression : A regression method that is particularly useful when the number of predictor variables is large. frontiersin.orgijpsjournal.com It is often used in multivariate calibration. ijpsjournal.com

Design of Experiments (DoE) : A systematic approach to planning experiments to efficiently determine the relationship between factors affecting a process and the output of that process. redalyc.org

In the context of liquid chromatography, chemometrics can be used to optimize separations, predict retention times, and deconvolve overlapping peaks. researchgate.net For data from hyphenated techniques like LC-MS, chemometric methods can help to suppress background noise, assess peak purity, and align chromatograms to correct for retention time shifts. diva-portal.org The integration of chemometrics not only enhances the quality of analytical data but also contributes to making analytical methods more efficient and sustainable. researchgate.net

Future Directions and Emerging Research Avenues for Thiocarbarsone

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of organoarsenic compounds, including Thiocarbarsone, has traditionally relied on methods that may involve volatile and hazardous precursors. nih.gov A significant future direction lies in the development of novel and sustainable synthetic methodologies that prioritize safety, efficiency, and environmental benignity. solubilityofthings.comroyalsocietypublishing.org This aligns with the broader principles of green chemistry, which advocate for minimizing waste, reducing energy consumption, and utilizing renewable resources. royalsocietypublishing.org

Key approaches in this area include:

Atom Economy: Designing reactions that maximize the incorporation of all reactant materials into the final product, thereby reducing by-products.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, supercritical fluids, or ionic liquids. royalsocietypublishing.org

Catalysis: Employing catalytic methods, including biocatalysis, to facilitate reactions under milder conditions, which can lead to reduced energy consumption and increased selectivity.

Renewable Feedstocks: Investigating the use of biomass-derived starting materials to move away from petrochemical-based syntheses.

Flow Chemistry: Utilizing continuous flow reactors for better control over reaction parameters, improved safety, and more efficient production.

Recent developments have seen the emergence of nonvolatile intermediate transformation (NIT) methods as a safer route to access functional organoarsenic compounds, avoiding the use of toxic and volatile arsenic precursors. nih.gov Future research could adapt such principles to the synthesis of this compound and its analogues.

Table 1: Comparison of Traditional vs. Sustainable Synthetic Paradigms for Organoarsenic Compounds

| Feature | Traditional Synthesis | Sustainable (Green) Synthesis |

| Precursors | Often volatile and highly toxic (e.g., arsine gas) | Nonvolatile intermediates, less hazardous starting materials nih.gov |

| Solvents | Often hazardous organic solvents | Water, supercritical CO2, ionic liquids, or solventless conditions |

| Energy Input | Typically high temperatures and pressures | Milder reaction conditions, use of microwave or ultrasound |

| Waste Generation | Can produce significant hazardous waste | High atom economy, focus on waste minimization and recycling |

| Safety | Higher risk due to reagent toxicity and volatility | Inherently safer design, reduced risk of accidental exposure nih.gov |

Advancements in Theoretical and Computational Chemistry for Predictive Modeling

Theoretical and computational chemistry have become indispensable tools in modern chemical research, offering profound insights into molecular structure, bonding, and reactivity. solubilityofthings.com For organoarsenic compounds like this compound, these methods provide a powerful means to predict properties and guide experimental work, thereby accelerating the pace of discovery.

Future research in this domain will likely focus on:

High-Accuracy Quantum Mechanical Calculations: Employing sophisticated methods like Density Functional Theory (DFT) to accurately model the electronic structure, molecular geometry, and spectroscopic properties of this compound. capes.gov.brresearchgate.net Such calculations can help to confirm experimentally determined structures and predict the properties of yet-to-be-synthesized derivatives. capes.gov.brresearchgate.net

Predictive Modeling of Reactivity: Using computational models to understand and predict the reaction mechanisms of this compound, including its formation and potential degradation pathways. This can aid in the design of more efficient synthetic routes and in understanding its chemical stability. mpg.de

Machine Learning and AI: Leveraging machine learning algorithms and artificial intelligence to analyze large datasets and predict the properties and behaviors of organoarsenic compounds. mdpi.comoaepublish.comazoai.com These models can identify key parameters influencing specific characteristics and guide the design of new compounds with desired attributes. mdpi.comazoai.com For instance, models like Random Forest have shown promise in predicting arsenic behavior in complex systems. mdpi.comazoai.com

Table 2: Application of Computational Methods in Organoarsenic Chemistry

| Computational Technique | Application for this compound Research | Potential Insights |

| Density Functional Theory (DFT) | Calculation of NMR chemical shifts, vibrational frequencies, and electronic spectra. capes.gov.brresearchgate.net | Validation of experimental data, structural confirmation, understanding of electronic properties. |

| Molecular Dynamics (MD) Simulations | Simulating the behavior of this compound in different solvent environments. | Information on solvation, conformational flexibility, and intermolecular interactions. |

| Quantitative Structure-Property Relationship (QSPR) | Developing models that correlate molecular structure with chemical properties. | Prediction of properties for new this compound derivatives without the need for synthesis and testing. |

| Reaction Pathway Modeling | Mapping the energy landscape of synthetic and degradation reactions. | Identification of key intermediates and transition states, optimization of reaction conditions. mpg.de |

Development of Integrated Analytical Platforms for Multi-Dimensional Characterization

A thorough understanding of any chemical compound requires its comprehensive characterization. For a molecule as complex as this compound, with its multiple functional groups and the presence of a heavy element, a multi-faceted analytical approach is essential. The future of its characterization lies in the development and application of integrated, or "hyphenated," analytical platforms that provide a more complete picture of its structure, purity, and properties. researchgate.net

Emerging trends in this area include:

Advanced Mass Spectrometry Techniques: The coupling of liquid chromatography (LC) or gas chromatography (GC) with high-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) analyzers, allows for precise mass determination and structural elucidation of this compound and its potential impurities or degradation products. mdpi.com

Hyphenated Spectroscopic and Elemental Analysis: A powerful approach involves coupling a separation technique like HPLC with inductively coupled plasma mass spectrometry (ICP-MS). researchgate.netmdpi.comjst.go.jp This allows for the simultaneous quantification of the arsenic content and the identification of the specific arsenic species present, which is crucial for speciation analysis. mdpi.comjst.go.jp

Multi-dimensional Spectroscopy: The use of advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC), provides detailed information about the connectivity of atoms within the this compound molecule, confirming its complex structure. bruker.com

Process Analytical Technology (PAT): The integration of in-line or on-line analytical tools (e.g., FT-IR, Raman spectroscopy) into the synthesis process can enable real-time monitoring of reaction progress, leading to better control and optimization. rsc.orgresearchgate.net

Table 3: Overview of Integrated Analytical Platforms for Organoarsenic Analysis

| Platform | Components | Information Provided |

| LC-ICP-MS | High-Performance Liquid Chromatography, Inductively Coupled Plasma Mass Spectrometry | Arsenic speciation, quantification of individual arsenic compounds. mdpi.comjst.go.jp |

| GC-MS | Gas Chromatography, Mass Spectrometry | Analysis of volatile or derivatized organoarsenic compounds. researchgate.net |

| LC-ESI-HRMS | Liquid Chromatography, Electrospray Ionization, High-Resolution Mass Spectrometry | Precise molecular weight determination, structural formula confirmation, fragmentation analysis. researchgate.net |

| Automated Synthesis with In-line Analytics | Robotic synthesis platforms with integrated NMR, UV/Vis, or IR spectroscopy | Real-time reaction kinetics, mechanistic insights, high-throughput screening. rsc.orgresearchgate.net |

Interdisciplinary Research Collaborations to Advance Organoarsenic Chemistry

The complexity and multifaceted nature of organoarsenic chemistry necessitate a move towards greater interdisciplinary collaboration. solubilityofthings.comnih.gov Advancing the understanding of compounds like this compound is no longer the sole domain of synthetic chemists. Instead, progress will be driven by synergistic partnerships that bridge traditional scientific divides. solubilityofthings.comfrontiersin.org

Future research will benefit from collaborations between:

Synthetic and Computational Chemists: Computational chemists can model and predict the properties of novel this compound analogues, helping synthetic chemists to target the most promising structures for synthesis. mpg.de This iterative loop of prediction and experimentation can significantly accelerate the discovery process.

Analytical and Materials Scientists: The development of novel materials often requires advanced analytical techniques for characterization. Collaborations between these fields can lead to new applications for organoarsenic compounds in materials science, leveraging their unique electronic or structural properties. solubilityofthings.comucsb.edu

Chemists and Environmental Scientists: To ensure the responsible development of organoarsenic chemistry, collaborations with environmental scientists are crucial. These partnerships can help in assessing the environmental fate and transport of compounds like this compound and in developing strategies for their safe handling and disposal. solubilityofthings.com

International and Cross-Institutional Networks: Fostering networks and collaborations between research groups from different institutions and countries can broaden expertise, provide access to specialized equipment, and cultivate a more holistic approach to solving complex chemical problems.

Such collaborations are essential for creating a comprehensive understanding of this compound, from its fundamental chemical properties to its broader implications, ensuring that future research is both innovative and responsible. nih.govfrontiersin.org

Q & A

Q. What are the key methodological considerations for synthesizing Thiocarbarsone in laboratory settings?

To ensure reproducibility, researchers must document reaction conditions (e.g., solvent systems, temperature, catalysts) and purity validation methods (e.g., NMR, HPLC). Experimental protocols should align with established organic synthesis frameworks, emphasizing stoichiometric ratios and purification steps. Contamination risks during crystallization or chromatography require rigorous controls .

Q. How can researchers optimize experimental designs to characterize this compound’s physicochemical properties?

Use a factorial design to test variables like solubility (pH-dependent assays), stability (thermal/UV stress tests), and partition coefficients (octanol-water systems). Include negative controls and triplicate measurements to minimize batch variability. Statistical tools (ANOVA) should validate consistency across replicates .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) with UV-Vis detection is standard for plasma/tissue samples. Validate assays using spike-and-recovery experiments to assess matrix effects. For trace analysis, mass spectrometry (LC-MS/MS) improves specificity, with calibration curves spanning clinically relevant concentrations .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound’s mechanism of action studies?

Apply meta-analytical frameworks (e.g., Cochrane heterogeneity tests) to evaluate study variability. Stratify findings by experimental models (e.g., in vitro protozoal assays vs. mammalian cell lines) and assess publication bias. Use sensitivity analyses to identify confounding variables, such as differences in parasite strains or incubation times .

Q. What strategies resolve discrepancies between in vitro efficacy and in vivo pharmacokinetic profiles of this compound?

Develop physiologically based pharmacokinetic (PBPK) models to simulate absorption/distribution barriers. Compare bioavailability metrics (AUC, Cmax) across species and validate with tissue distribution studies. Investigate metabolic pathways (CYP450 enzyme profiling) to identify inactivation mechanisms .

Q. How can researchers design robust assays to evaluate this compound resistance in protozoal populations?

Implement longitudinal dose-escalation protocols in culture-adapted strains, monitoring IC50 shifts via SYBR Green-based viability assays. Pair genomic sequencing (e.g., CRISPR-Cas9 mutagenesis) to pinpoint resistance mutations. Use combinatorial drug screens to identify synergistic partners that delay resistance emergence .

Methodological Guidance

Q. What frameworks ensure ethical rigor in this compound’s preclinical toxicity studies?

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to balance scientific merit and ethical constraints. For in vivo models, follow ARRIVE guidelines for humane endpoints and sample size justification. Include independent oversight for data auditing to mitigate bias .

Q. How should researchers structure systematic reviews on this compound’s therapeutic potential?

Use PICO (Population, Intervention, Comparison, Outcome) to define inclusion criteria. Extract data from peer-reviewed databases (PubMed, Scopus) and assess study quality via ROBINS-I tools. Quantify heterogeneity using Higgins’ I² statistic and present findings in PRISMA-compliant flow diagrams .

Data Interpretation and Reporting

Q. What statistical approaches validate this compound’s dose-response relationships in heterogeneous datasets?

Apply mixed-effects models to account for inter-study variability. Use Bayesian meta-regression for small sample sizes or non-normal distributions. Report effect sizes (e.g., standardized mean differences) with 95% confidence intervals to enhance comparability .

Q. How can researchers mitigate reproducibility challenges in this compound’s bioactivity assays?

Standardize protocols via SOPs shared across collaborator labs. Include inter-laboratory calibration checks for critical reagents (e.g., reference standards). Publish raw datasets and code repositories (GitHub) to enable independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.